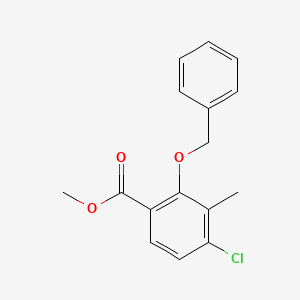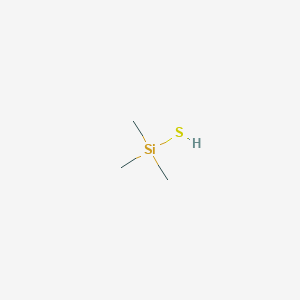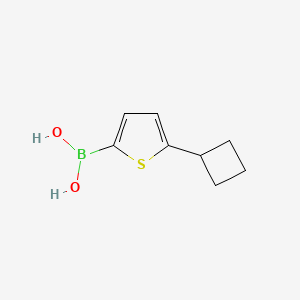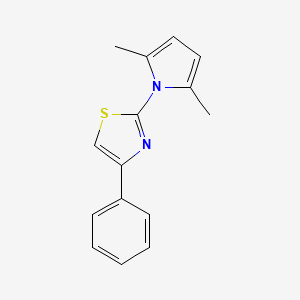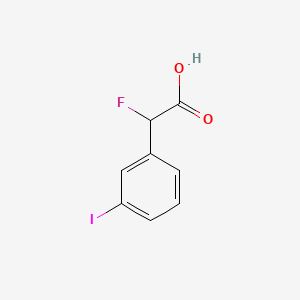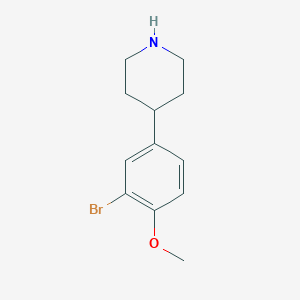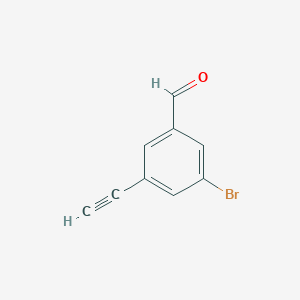
3-Bromo-5-ethynylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-ethynylbenzaldehyde is an aromatic compound characterized by the presence of a bromine atom, an ethynyl group, and an aldehyde group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethynylbenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-ethynylbenzaldehyde using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-ethynylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Bromo-5-ethynylbenzoic acid.
Reduction: 3-Bromo-5-ethynylbenzyl alcohol.
Substitution: 3-Methoxy-5-ethynylbenzaldehyde.
Applications De Recherche Scientifique
3-Bromo-5-ethynylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 3-Bromo-5-ethynylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in click chemistry reactions, making the compound useful in bioconjugation and labeling studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-iodobenzaldehyde: Similar structure but with an iodine atom instead of an ethynyl group.
3-Bromo-5-nitrobenzaldehyde: Contains a nitro group instead of an ethynyl group.
3-Bromo-5-methylbenzaldehyde: Contains a methyl group instead of an ethynyl group
Uniqueness
3-Bromo-5-ethynylbenzaldehyde is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic organic chemistry and materials science.
Propriétés
Formule moléculaire |
C9H5BrO |
|---|---|
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
3-bromo-5-ethynylbenzaldehyde |
InChI |
InChI=1S/C9H5BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-6H |
Clé InChI |
UPQHZYHFZITAEH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


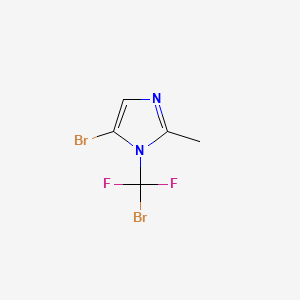
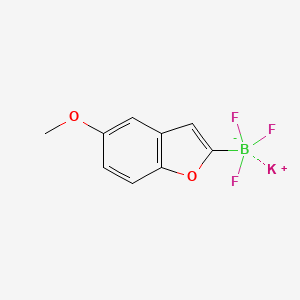
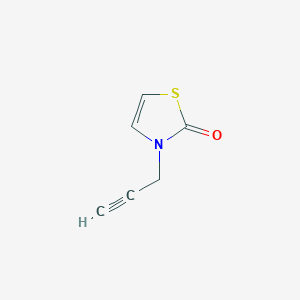
![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)
